Betaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility (g/100 g solvent): methanol, 55; ethanol, 8.7. Sparingly soluble in ether.

Slightly soluble in chloroform

In water, 6.11X10+5 mg/L at 19 °C

Very soluble

Soluble (in ethanol)

Synonyms

Canonical SMILES

Functional Ingredient in Food

Field: Food Science

Application: Betaine is a non-essential amino acid with proven functional properties and underutilized potential.

Microbial Biotechnology

Field: Microbiology

Application: Betaine is utilized by many microorganisms as a functional chemical.

Methylation in Liver Metabolism

Field: Biochemistry

Application: Betaine has a role as a cofactor in methylation in liver metabolism.

Results: It has been shown to protect internal organs and improve vascular risk factors.

Stabilization of Proteins and DNA

Origin and Significance:

- Betaine can be synthesized in the body from the amino acid choline and the amino acid glycine [].

- It is also found naturally in various foods like beets, spinach, quinoa, seafood, and sugar beets [].

- Betaine plays a significant role in several biological processes, including:

Molecular Structure Analysis

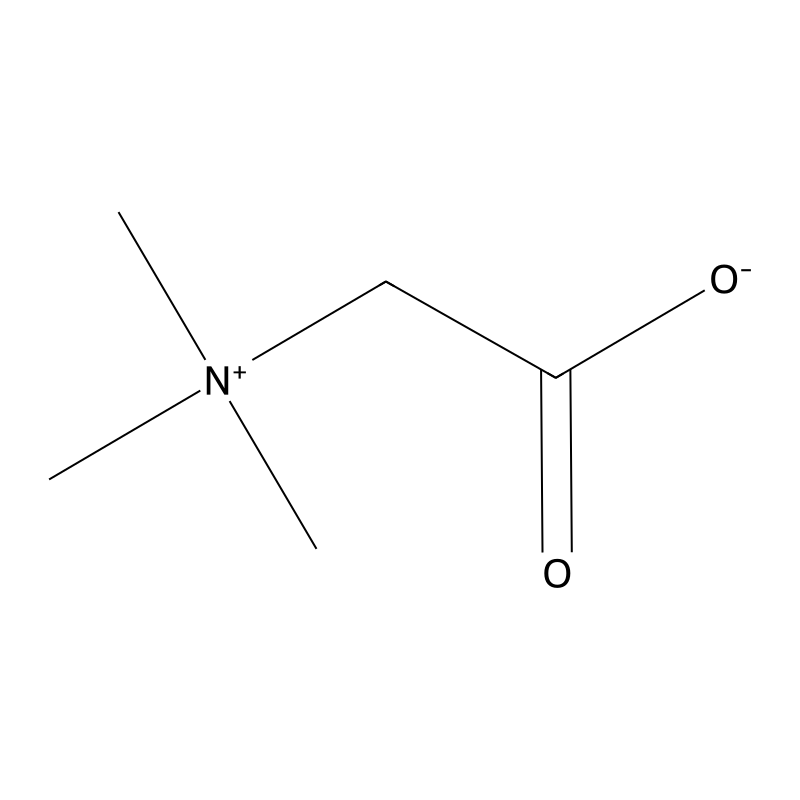

Betaine's molecular structure consists of a central trimethylated amine group (N(CH3)3+) linked to an acetic acid group (CH3COO-) []. This structure has several key features:

- The positive charge on the amine group allows betaine to interact with negatively charged molecules like water.

- The zwitterionic nature (having both positive and negative charges) contributes to its amphoteric properties, meaning it can act as both an acid and a base [].

Chemical Reactions Analysis

Synthesis

Betaine can be synthesized in the body through the following reaction:

Decomposition

Other Relevant Reactions

Betaine acts as a methyl donor in various methylation reactions. An example is the conversion of homocysteine to methionine:

Physical And Chemical Properties Analysis

Betaine's primary mechanism of action involves its role as a methyl donor. It donates a methyl group (CH3) to other molecules, facilitating various biological processes.

- Homocysteine Metabolism: Betaine helps convert the amino acid homocysteine to methionine. Elevated homocysteine levels are associated with an increased risk of cardiovascular disease [].

- Osmoregulation: Betaine helps maintain cell volume by attracting water molecules into cells. This is particularly important in tissues exposed to high salt concentrations [].

Limited data exists on other safety aspects:

- Methylation Reactions: Betaine acts as a methyl donor in the conversion of homocysteine to methionine, which is crucial for amino acid metabolism .

- Esterification: Betaine can undergo esterification reactions, where it reacts with fatty acids to form betaine esters. This process typically occurs under mild conditions and is significant for producing bio-based surfactants .

- Polymerase Chain Reaction (PCR): In molecular biology, betaine enhances the specificity and efficiency of PCR by stabilizing DNA structures and reducing secondary formations in GC-rich regions .

Betaine exhibits various biological activities:

- Osmoprotection: It helps stabilize proteins and cellular structures under osmotic stress, making it vital for the survival of cells in fluctuating environments .

- Methylation: As a methyl donor, it is essential for DNA methylation processes, influencing gene expression and cellular function .

- Liver Health: Betaine has been shown to reduce homocysteine levels, which can benefit liver function and mitigate liver diseases like nonalcoholic fatty liver disease .

Betaine can be synthesized through several methods:

- From Choline: One common pathway involves the oxidation of choline, which occurs naturally in the body and certain foods.

- Chemical Synthesis: Betaine can be synthesized chemically by reacting glycine with methyl iodide or through the reaction of trimethylamine with acetic acid .

- Biotechnological Approaches: Recent studies have explored biotechnological methods for producing betaine through fermentation processes using specific microbial strains .

Betaine has diverse applications across various fields:

- Nutritional Supplements: It is marketed as a dietary supplement for enhancing athletic performance and reducing homocysteine levels.

- Food Industry: Used as a food additive, it is recognized for its safety and functional properties in improving texture and flavor profiles .

- Pharmaceuticals: Betaine is utilized in treating genetic disorders like homocystinuria, where it helps lower elevated homocysteine levels .

- Agriculture: It serves as an osmoprotectant in plants, aiding in stress resistance and improving crop yields under adverse conditions .

Several compounds share structural or functional similarities with betaine. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Choline | Trimethylated ethanolamine | Precursor to betaine; involved in neurotransmission |

| Carnitine | Quaternary ammonium compound | Involved in fatty acid transport into mitochondria |

| Dimethylglycine | N,N-dimethylglycine | Intermediate in choline metabolism; less potent |

| Sarcosine | N-methylglycine | Involved in glycine metabolism; potential neuroprotective effects |

While all these compounds are involved in methylation processes or related metabolic pathways, betaine's unique role as an osmoprotectant and its specific structural configuration set it apart from others.

The endogenous synthesis of betaine from choline represents the most widely studied and prevalent biosynthetic pathway across multiple biological kingdoms. This two-step oxidative process converts choline to betaine through the intermediate formation of betaine aldehyde, with distinct enzymatic machinery employed by different organism types [3] [4].

In mammals, the choline-to-betaine conversion occurs primarily in the liver and kidney through mitochondrial enzymes. Choline is first oxidized to betaine aldehyde by mitochondrial choline oxidase, also known as choline dehydrogenase, followed by the oxidation of betaine aldehyde to betaine by betaine aldehyde dehydrogenase [3]. This pathway serves dual functions: providing betaine for osmotic regulation and methyl group donation while simultaneously facilitating choline catabolism [5].

The availability of endogenous choline represents a critical limiting factor in betaine synthesis. Research in transgenic tobacco plants has demonstrated that the endogenous choline supply constrains glycine betaine synthesis even when choline-oxidizing enzymes are present [1]. When tobacco plants expressing spinach choline monooxygenase were supplied with exogenous choline or phosphocholine, their betaine levels increased by at least 30-fold, indicating that choline availability rather than enzymatic capacity typically limits betaine production [1].

The regulation of endogenous choline synthesis involves phosphoethanolamine N-methyltransferase as the key regulatory enzyme. This enzyme catalyzes all three methylation reactions required to convert phosphoethanolamine to phosphocholine, representing the committed step in plant choline biosynthesis [6]. The enzyme exhibits feedback inhibition by phosphocholine and is subject to repression by exogenous choline, establishing a sophisticated regulatory mechanism that controls flux through the entire pathway [6].

Salt stress and osmotic challenges significantly enhance the demand for choline as a betaine precursor. Under these conditions, choline monooxygenase and betaine aldehyde dehydrogenase expression increases, driving enhanced betaine synthesis for osmoprotection [7]. However, this increased demand often exceeds the endogenous choline supply, creating a metabolic bottleneck that limits betaine accumulation [1].

Enzymatic Catalysis: Choline Oxidase and Betaine Aldehyde Dehydrogenase

The enzymatic conversion of choline to betaine involves two sequential oxidation reactions catalyzed by distinct but functionally coordinated enzymes. The first enzyme, choline oxidase or choline dehydrogenase, catalyzes the four-electron oxidation of choline to betaine aldehyde, while betaine aldehyde dehydrogenase completes the pathway by oxidizing betaine aldehyde to betaine [8] [9].

Choline oxidase represents a flavin-dependent enzyme that utilizes molecular oxygen as the terminal electron acceptor. The enzyme from Arthrobacter globiformis exhibits remarkable catalytic efficiency with a turnover number of 60 s⁻¹ and a Michaelis constant of 0.25 millimolar for choline at pH 10 and 25°C [9]. The enzyme demonstrates unique substrate specificity, accepting both choline and betaine aldehyde as substrates, allowing it to catalyze both steps of the oxidative pathway [10].

Mechanistic studies have revealed that choline oxidase utilizes the hydrated form of betaine aldehyde as its substrate rather than the free aldehyde form. Nuclear magnetic resonance spectroscopic analyses indicate that betaine aldehyde exists predominantly as a diol form in aqueous solution, with this hydrated species serving as the actual substrate for the enzyme [9]. This finding explains the enzyme's selectivity and provides insights into its catalytic mechanism.

Betaine aldehyde dehydrogenase catalyzes the final and irreversible step in betaine synthesis from choline. The enzyme from Pseudomonas aeruginosa has been extensively characterized, revealing a homodimeric structure with 61-kilodalton subunits [11]. The enzyme exhibits high substrate specificity for betaine aldehyde, with an apparent Michaelis constant of 453 micromolar and a maximum velocity of 121 units per milligram protein at 30°C and pH 8.0 [11].

The enzyme demonstrates preferential utilization of nicotinamide adenine dinucleotide phosphate over nicotinamide adenine dinucleotide as the cofactor, distinguishing it from most other aldehyde dehydrogenases [11]. Substrate inhibition occurs at betaine aldehyde concentrations above 0.15 millimolar, with an inhibition constant of 4.6 millimolar, suggesting regulatory mechanisms that prevent excessive betaine production [12].

Temperature dependence studies of choline oxidase have revealed significant differences between wild-type and mutant enzymes. The wild-type enzyme exhibits temperature-independent kinetic isotope effects, while the H99N mutant demonstrates temperature-dependent behavior with different activation energies for hydrogen and deuterium bond cleavage [13]. These findings provide insights into the role of covalent flavin linkage in enzyme catalysis.

Microbial Production Pathways in Bacteria and Archaea

Microbial betaine biosynthesis encompasses diverse metabolic strategies employed by bacteria and archaea to synthesize this crucial osmolyte. These pathways have evolved to function under extreme environmental conditions, particularly in halophilic and thermophilic organisms that require effective osmoprotection mechanisms [2] [14].

In halophilic bacteria, two distinct biosynthetic pathways for betaine synthesis have been identified. The choline oxidation pathway, prevalent in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, utilizes choline dehydrogenase and betaine aldehyde dehydrogenase to convert choline to betaine [4]. Alternatively, the glycine methylation pathway, found in extreme halophiles such as Actinopolyspora halophila and Halorhodospira halochloris, synthesizes betaine through three sequential methylation reactions from glycine [15].

The glycine methylation pathway involves two key enzymes: glycine sarcosine N-methyltransferase and sarcosine dimethylglycine N-methyltransferase. Glycine sarcosine N-methyltransferase catalyzes the conversion of glycine to sarcosine and sarcosine to dimethylglycine, while sarcosine dimethylglycine N-methyltransferase specifically converts dimethylglycine to betaine [15] [16]. This pathway requires substantial energy input, consuming 36 adenosine triphosphate equivalents to produce one molecule of betaine due to the requirement for S-adenosylmethionine regeneration [16].

Methanogenic archaea have developed unique betaine metabolism pathways that serve dual functions in osmotic regulation and methanogenesis. Methanohalophilus portucalensis synthesizes betaine through stepwise methylation of glycine using S-adenosyl-L-methionine as the methyl donor [17]. The organism possesses a complete gene cluster encoding glycine sarcosine methyltransferase and sarcosine dimethylglycine methyltransferase, enabling de novo betaine synthesis in response to salt stress [17].

Recent discoveries in cold seep environments have revealed novel betaine metabolism pathways involving syntrophic relationships between bacteria and methanogenic archaea. Oceanirhabdus seepicola reduces glycine betaine to trimethylamine, while Methanococcoides seepicolus produces methane from both trimethylamine and glycine betaine through distinct metabolic pathways [14]. This syntrophic conversion represents an important mechanism for betaine utilization in marine environments.

The regulation of microbial betaine biosynthesis responds dynamically to environmental stresses. In Thioalkalivibrio versutus, genes associated with nitrogen metabolism are significantly upregulated under high-salt conditions, enhancing glycine betaine production through the glycine methylation pathway [18]. The glycine N-methyltransferase from this organism exhibits over six-fold higher specific activity compared to homologous enzymes from other halophiles, suggesting evolutionary optimization for extreme environments [16].

Archaea demonstrate unique regulatory mechanisms in betaine metabolism. The glycine sarcosine N-methyltransferase from Methanohalophilus portucalensis shows dramatic activation by sodium and potassium ions, with the enzyme switching from monomeric to dimeric forms as salt concentration increases [17]. This salt-dependent activation provides a direct link between environmental salinity and betaine biosynthesis capacity.

Interplay with Folate-Dependent Homocysteine Remethylation

The relationship between betaine metabolism and folate-dependent homocysteine remethylation represents a critical intersection of one-carbon metabolism pathways. Betaine serves as an alternative methyl donor for homocysteine remethylation, providing a complementary mechanism to the folate-dependent methionine synthase pathway [19] [20].

Betaine-homocysteine methyltransferase catalyzes the transfer of methyl groups from betaine to homocysteine, producing methionine and dimethylglycine. This enzyme is primarily expressed in liver and kidney tissues, where it functions as a zinc metalloprotein following an ordered bi-bi mechanism [21]. Homocysteine binds first to the enzyme, followed by betaine binding, with dimethylglycine being the first product released [21].

The complementary relationship between betaine and folate pathways becomes particularly evident under conditions of folate deficiency or methionine excess. Studies demonstrate that plasma betaine serves as a strong determinant of homocysteine levels after methionine loading, especially in subjects with low folate status [22] [23]. This relationship suggests that the betaine pathway becomes increasingly important when folate-dependent remethylation is compromised [22].

Kinetic analysis reveals that betaine-homocysteine methyltransferase exhibits apparent Michaelis constants of 4.3 millimolar for betaine and 1.3 millimolar for L-homocysteine at optimal conditions of 37°C and pH 7.5 [24]. The enzyme demonstrates sensitivity to product inhibition, with dimethylglycine causing 70% inactivation at 5 millimolar concentration, while sarcosine produces only slight inhibition [24].

The interaction between betaine and folate pathways extends beyond simple substrate competition. Treatment with folate, vitamin B12, and vitamin B6 weakens the relationship between betaine levels and homocysteine response to methionine loading, indicating that enhancement of folate-dependent remethylation downregulates betaine-homocysteine methyltransferase activity [22]. This cross-talk between pathways ensures metabolic flexibility in maintaining homocysteine homeostasis.

Recent research has identified a novel role for betaine-homocysteine methyltransferase in epigenetic regulation through its interaction with chromatin-bound enzymes. The enzyme has been detected in oligodendrocyte nuclei, where it interacts with DNA methyltransferase 3A and modulates both histone and DNA methyltransferase activities [25] [26]. This nuclear localization suggests that betaine metabolism directly influences gene expression through epigenetic mechanisms.

The substrate specificity of betaine-homocysteine methyltransferase extends beyond betaine to include S-methylmethionine, although with lower efficiency. Human betaine-homocysteine methyltransferase can utilize S-methylmethionine as a methyl donor with a turnover number to Michaelis constant ratio that is five-fold lower than for betaine [27]. This alternative substrate utilization provides additional flexibility in one-carbon metabolism under varying nutritional conditions.

Betaine serves as a critical methyl donor in hepatic transmethylation reactions, functioning through the betaine-homocysteine methyltransferase (BHMT) pathway [1] [2]. This zinc-dependent methyltransferase catalyzes the transfer of a methyl group from betaine to homocysteine, yielding methionine and dimethylglycine [1] [3]. The enzymatic reaction follows an ordered bi-bi mechanism, where homocysteine binds first with a dissociation constant (Kd) of 7.9 μM, followed by betaine binding to the BHMT-homocysteine complex with a Kd of 1.1 μM [4] [5].

The methionine cycle represents the central metabolic pathway where betaine contributes to S-adenosylmethionine (SAM) biosynthesis [1] [6]. Methionine generated through BHMT activity serves as a substrate for methionine adenosyltransferase, which produces SAM from adenosine triphosphate and methionine [6] [7]. SAM functions as the universal methyl donor for over 40 methylation reactions, including deoxyribonucleic acid methylation, ribonucleic acid modifications, protein methylation, and phospholipid synthesis [6] [8].

Enzymatic regulation of the BHMT pathway involves multiple feedback mechanisms that maintain transmethylation homeostasis [1]. S-adenosylmethionine inhibits BHMT activity, reducing betaine utilization when cellular methyl donor levels are adequate [1]. Conversely, under conditions of methyl group deficiency, BHMT expression increases to facilitate homocysteine remethylation [3]. The enzyme requires potassium ions for optimal activity, with an apparent Michaelis constant for potassium of approximately 100 μM [9]. Potassium binding facilitates homocysteine binding by stabilizing specific conformational changes involving residues Asp26, Glu159, and Gly27 [9].

Quantitative methylation capacity studies demonstrate that betaine supplementation significantly enhances transmethylation flux [10]. In human studies, daily betaine supplementation (3 grams) increased plasma methionine concentrations and enhanced transmethylation rates, particularly when assessed using oral tracer methodology [10]. The methyl group transfer efficiency from betaine exceeds that of choline, as betaine bypasses the rate-limiting choline oxidation steps that occur in mitochondria [2] [11].

Structural determinants of BHMT catalysis involve critical amino acid residues that coordinate substrate binding and catalytic activity [4] [12]. Tryptophan 44 and tyrosine 160 participate in betaine recognition, while glutamate 159 facilitates homocysteine binding [4]. Site-directed mutagenesis studies reveal that substitution of these residues significantly reduces catalytic efficiency, with tyrosine 77 replacement completely abolishing enzymatic activity [4]. The enzyme maintains a tetrameric structure with each subunit containing a triosephosphate isomerase barrel fold that houses the zinc coordination site [12].

Osmoprotective Mechanisms in Cellular Hydration

Betaine functions as a compatible osmolyte that protects cellular structures against osmotic stress without interfering with normal metabolic processes [13] [14]. Unlike inorganic salts that can disrupt protein function, betaine accumulates to molar concentrations while preserving cellular integrity and enzymatic activity [15] [16]. The compound's zwitterionic structure, containing both positive trimethylammonium and negative carboxylate groups, enables it to interact favorably with water molecules and cellular components [17] [18].

Cellular volume regulation mechanisms involve betaine-mediated adjustments to intracellular osmotic pressure [13] [19]. Under hyperosmotic conditions, cells accumulate betaine to counteract water loss and prevent cellular shrinkage [19] [15]. Quantitative studies in Escherichia coli demonstrate that betaine accumulation produces a 20-50% increase in cytoplasmic water volume per unit of cell dry weight [13] [19]. This effect results from increased free water volume rather than bound water, indicating that betaine enhances the availability of metabolically active cellular water [13].

Molecular hydration mechanisms reveal that betaine lacks hydrogen bond donors, making it unable to compete effectively with water for binding to anionic surfaces and amide oxygens [17] [20]. This property explains betaine's effectiveness as an osmolyte, as it does not disrupt essential protein-water interactions that maintain cellular function [17]. However, betaine does compete with water for binding to amide nitrogens and aromatic hydrocarbon surfaces through hydrogen bonding and cation-pi interactions [17] [18].

Membrane stabilization effects of betaine contribute to cellular protection under osmotic stress conditions [14] [21]. Single-molecule force spectroscopy studies demonstrate that betaine increases the forces required to unfold membrane proteins, indicating strengthened intramolecular interactions [21]. The compound also decreases the persistence length of unfolded polypeptide chains, promoting protein refolding and stability [21]. These stabilizing effects occur through betaine's ability to modify water activity around protein surfaces without directly binding to the proteins [21].

Quantitative osmoprotective responses vary among different cell types and osmotic stress conditions [15] [16] [22]. In mammalian corneal epithelial cells exposed to 500 milliosmolar hyperosmotic stress, 10 millimolar betaine reduced cell volume loss from 27% to 11% and increased mitochondrial activity by 17% [22]. Similarly, in SV-3T3 cells under 0.5 osmolar hyperosmotic conditions, 25 millimolar betaine completely restored protein synthesis rates and prevented 90% of the osmotic stress-induced proliferation inhibition [15] [16].

Regulation of Homocysteine Metabolism via BHMT Activity

The betaine-homocysteine methyltransferase pathway represents a critical mechanism for homocysteine detoxification and methionine regeneration in hepatic tissue [3] [23]. BHMT demonstrates high substrate affinity with Michaelis constants in the micromolar range, enabling efficient homocysteine removal even at physiological concentrations [3] [24]. The enzyme is predominantly expressed in liver and kidney tissues, where it accounts for a substantial portion of homocysteine remethylation capacity [3] [25].

Regulatory mechanisms governing BHMT expression respond to cellular methylation status and osmotic conditions [3] [26]. Under hyperhomocysteinemia conditions, BHMT expression increases to enhance homocysteine clearance capacity [27]. Conversely, elevated S-adenosylmethionine concentrations down-regulate BHMT activity through allosteric inhibition, preventing excessive methyl group consumption when cellular methylation needs are satisfied [1] [24]. This feedback regulation ensures optimal balance between homocysteine remethylation and transsulfuration pathways [3].

Genetic variation in BHMT function significantly impacts homocysteine metabolism and associated pathological risks [23] [28]. BHMT knockout studies in mice demonstrate the critical importance of this pathway, with gene deletion resulting in 6-fold increases in hepatic homocysteine and 8-fold increases in plasma homocysteine concentrations [23] [28]. These changes accompanied by 43% reductions in hepatic S-adenosylmethionine and 3-fold increases in S-adenosylhomocysteine, resulting in 75% decreases in cellular methylation potential [23] [28].

Protective mechanisms against homocysteine toxicity involve BHMT-mediated prevention of endoplasmic reticulum stress and cellular dysfunction [3]. Studies using HepG2 cells expressing BHMT demonstrate that the enzyme protects against homocysteine-induced glucose-regulated protein 78 expression and C/EBP-homologous protein activation [3]. Betaine treatment similarly protects primary hepatocytes from homocysteine-induced cellular damage, but this protection is specific to homocysteine stress rather than general endoplasmic reticulum stress induced by other agents [3].

Clinical implications of BHMT dysfunction include increased susceptibility to hepatic steatosis, fibrosis, and carcinogenesis [23] [28]. BHMT-deficient mice develop significant hepatic triglyceride accumulation and reduced very low-density lipoprotein secretion [23]. Long-term BHMT deficiency leads to hepatocellular carcinoma development in 64% of animals by one year of age [23]. These findings indicate that adequate BHMT activity is essential for maintaining hepatic health and preventing homocysteine-associated pathology [23] [28].

Interaction with Carnitine Synthesis and Lipid Metabolism

Betaine demonstrates complex interactions with carnitine metabolism through its role in methionine cycle regulation and methyl group provision [29] [30]. The synthesis of carnitine requires lysine and methionine as precursors, with methionine serving as the substrate for S-adenosylmethionine formation [29]. S-adenosylmethionine then provides methyl groups for lysine trimethylation, the initial step in carnitine biosynthesis [29]. Through its methyl donor function, betaine indirectly supports carnitine synthesis by maintaining adequate methionine and S-adenosylmethionine levels [29].

Metabolomic evidence supports betaine's influence on carnitine metabolism pathways [29] [30]. Betaine supplementation in mice increases muscle concentrations of carnitine and acetylcarnitine by 1.4-fold, with similar increases in propionylcarnitine and gamma-butyrobetaine [30]. These changes indicate enhanced flux through carnitine biosynthesis and utilization pathways [30]. Interestingly, betaine supplementation alone decreases circulating carnitine concentrations, suggesting tissue-specific redistribution rather than reduced synthesis [29] [30].

Lipid metabolism regulation by betaine involves multiple molecular mechanisms affecting both anabolic and catabolic pathways [31] [32] [33]. Betaine treatment increases mitochondrial content and activity in hepatocytes, promoting fatty acid oxidation while inhibiting lipogenic gene expression [31] [33]. Gene expression analysis reveals that betaine stimulates fatty acid oxidation through peroxisome proliferator-activated receptor alpha activation and enhances lipid secretion mechanisms [31] [33]. Simultaneously, betaine inhibits fatty acid synthesis by reducing the expression and activity of lipogenic enzymes [31] [33].

Translational regulation represents an important mechanism through which betaine modulates lipid metabolism [32]. Ribosome profiling studies demonstrate that betaine decreases the translational efficiency of genes involved in lipid biosynthesis, including isopentenyl-diphosphate delta isomerase 1, cytochrome P450 family 51 subfamily A member 1, and transmembrane 7 superfamily member 2 [32]. These changes occur through betaine's influence on messenger ribonucleic acid methylation status, particularly involving fat mass and obesity-associated protein-dependent mechanisms [32] [33].

Purity

Physical Description

Deliquescent solid; [Merck Index] Powder; [Alfa Aesar MSDS]

Free-flowing, white crystals; Savoury

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

Appearance

Melting Point

Decomposes around 293 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 240 of 269 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 29 of 269 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Amversio is indicated as adjunctive treatment of homocystinuria, involving deficiencies or defects in: �        cystathionine beta-synthase (CBS),�        5,10 methylene tetrahydrofolate reductase (MTHFR),�        cobalamin cofactor metabolism (cbl).

Adjunctive treatment of homocystinuria, involving deficiencies or defects in: cystathionine beta-synthase (CBS); 5,10-methylene-tetrahydrofolate reductase (MTHFR); cobalamin cofactor metabolism (cbl). Cystadane should be used as supplement to other therapies such as vitamin B6 (pyridoxine), vitamin B12 (cobalamin), folate and a specific diet.

Livertox Summary

Drug Classes

Therapeutic Uses

Anhydrous betaine has been useful in the treatment of homocystinuria and betaine may be helpful in other conditions characterized by elevated plasma homocysteine levels. Betaine hydrochloride is used as a digestive aid in some. There is some suggestion in animal research that betaine may be hepatoprotective in some circumstances.

Cystadane (betaine anhydrous for oral solution) is indicated for the treatment of homocystinuria to decrease elevated homocysteine blood levels. Included within the category of homocystinuria are deficiencies or defects in: cystathionine beta-synthase (CBS), 5,10-methylenetetrahydrofolate reductase (MTHFR), and cobalamin cofactor metabolism (cbl).

VET: Betaine glucuronate is, together with 2-aminoethanol glucuronate, used as active principle in a product for symptomatic treatment of acute or chronic disorders of the liver, such as endogenous metabolic disorders, cases of exogenous intoxication or disorders related to parasite infestations. It is administered by injection in cattle, horses, sheep, goats and pigs ... . /Betaine glucuronate/

For more Therapeutic Uses (Complete) data for BETAINE (14 total), please visit the HSDB record page.

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A16 - Other alimentary tract and metabolism products

A16A - Other alimentary tract and metabolism products

A16AA - Amino acids and derivatives

A16AA06 - Betaine

Mechanism of Action

Betaine acts as metabolic intermediate in transmethylating processes (creatine and methionine synthesis).

Betaine acts as a methyl group donor in the remethylation of homocysteine to methionine in patients with homocystinuria. This reduces toxic concentrations of homocysteine, usually to 20 to 30% or less of pretreatment concentrations.

Betaine or trimethylglycine is a quarternary ammonium compound that was first discovered in the juice of sugar beets (Beta vulgaris). Betaine is a metabolite of choline ... and is a substrate in one of the two recycling pathways that convert homocysteine to L-methionine. The other and principal recycling reaction is catalyzed by the enzyme methionine synthase and uses methylcobalamin as a cofactor and 5-methyltetrahydrofolate as a cosubstrate.

Betaine-homocysteine methyltransferase (BHMT) is a zinc metalloenzyme which catalyzes the transfer of a methyl group from betaine to homocysteine in the formation of methionine. BHMT is found in the liver and kidneys and may also exist in brain tissue. Betaine acts to lower homocysteine levels in some with primary hyperhomocysteinemia/homocystinuria via this enzyme.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Betaine is mainly eliminated by metabolism. With a slow elimination rate and assuming 100% bioavailability, the renal clearance of betaine is negligible (5% of total body clearance).

Based on a study done on healthy volunteers (n=12) given 50 mg/kg of betaine, the volume of distribution was 1.3 L/kg.

Based on a study done on healthy volunteers (n=12) given 50 mg/kg of betaine, total oral plasma drug clearance was 0.084 L/h⋅kg.

Betaine is absorbed from the small intestines into the enterocytes. It is released by the enterocytes into the portal circulation which carries it to the liver where there is significant first-pass extraction and first-pass metabolism of betaine. The principal metabolic reaction is the transfer of a methyl group from betaine to homocysteine via the enzyme betaine-homocysteine methyltransferase. The products of the reaction are L-methionine and dimethylglycine. Betaine hydrochloride is converted to betaine in the alkaline environment of the small intestine.

It is not known whether betaine is distributed into breast milk. However, its metabolic precursor, choline, is found in human breast milk in high concentrations .

... /The authors/ measured homocysteine, betaine, folate, vitamin B(6), and related compounds in serum/plasma from 500 healthy men and women aged 34 to 69 years before (fasting levels) and 6 hours after a standard methionine loading test. Choline, dimethylglycine, and folate were determinants of plasma betaine in a multiple regression model adjusting for age and sex. The increase in homocysteine after loading showed a strong inverse association with plasma betaine and a weaker inverse association with folate and vitamin B6. Fasting homocysteine showed a strong inverse relation to folate, a weak relation to plasma betaine, and no relation to vitamin B6. Notably, adjusted (for age and sex) dose-response curves for the postmethionine increase in homocysteine or fasting homocysteine versus betaine showed that the inverse associations were most pronounced at low serum folate, an observation that was confirmed by analyses of interaction ... Collectively, these results show that plasma betaine is a strong determinant of increase in homocysteine after methionine loading, particularly in subjects with low folate status. In 500 healthy subjects, postmethionine load increase in tHcy showed a stronger inverse relation to betaine than to folate and vitamin B6, whereas for fasting total homocysteine (tHcy) betaine was a weaker determinant than folate. For both tHcy modalities, the association with betaine was most pronounced in subjects with low folate status.

Thirty-four healthy men and women were supplied with doses of 1, 3 and 6 g betaine and then with 6 g betaine +1 mg folic acid for four consecutive 1-week periods. The mean plasma total homocysteine (tHcy) concentration decreased by 1.1 (NS), 10.0 and 14.0 % (P<0.001) after supplementation with 1, 3 and 6 g betaine respectively. A further decrease in plasma tHcy by 5 % (P<0.01) was achieved by combining 1 mg folic acid with the 6 g betaine dose. Plasma betaine increased from 31 (sd 13) to 255 (sd 136) umol/L in a dose-dependent manner (R(2) 0.97) ... /The authors/ conclude that plasma tHcy is lowered rapidly and significantly by 3 or 6 g betaine/d in healthy men and women.

... /The authors/ investigated the courses of plasma choline and betaine during normal human pregnancy and their relations to plasma total homocysteine (tHcy) ... Blood samples were obtained monthly; the initial samples were taken at gestational week (GW) 9, and the last samples were taken approximately 3 mo postpartum. The study population comprised 50 women of West African descent. Most of the subjects took folic acid irregularly ... Plasma choline (geometric x; 95% reference interval) increased continuously during pregnancy, from 6.6 (4.5, 9.7) umol/L at GW 9 to 10.8 (7.4, 15.6) umol/L at GW 36. Plasma betaine decreased in the first half of pregnancy, from 16.3 (8.6, 30.8) umol/L at GW 9 to 10.3 (6.6, 16.2) umol/L at GW 20 and remained constant thereafter ... /The authors/ confirmed a reduction in plasma tHcy, and the lowest concentration was found in the second trimester. From GW 16 onward, an inverse relation between plasma tHcy and betaine was observed. Multiple regression analysis showed that plasma betaine was a strong predictor of plasma tHcy from GW 20 onward ... The steady increase in choline throughout gestation may ensure choline availability for placental transfer with subsequent use by the growing fetus. Betaine becomes a strong predictor of tHcy during the course of pregnancy.

Metabolism Metabolites

Betaine is absorbed from the small intestines into the enterocytes. It is released by the enterocytes into the portal circulation which carries it to the liver where there is significant first-pass extraction and first-pass metabolism of betaine. The principal metabolic reaction is the transfer of a methyl group from betaine to homocysteine via the enzyme betaine-homocysteine methyltransferase. The products of the reaction are L-methionine and dimethylglycine. Betaine hydrochloride is converted to betaine in the alkaline environment of the small intestine.

/Betaine/ is a metabolite of choline ...

Associated Chemicals

Betaine hydrochloride;590-46-5

Betaine monohydrate; 590-47-6

Wikipedia

Dimethylacetamide

Drug Warnings

Therapy with Cystadane should be directed by physicians knowledgeable in the management of patients with homocystinuria.

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Patients with homocystinuria due to cystathionine beta-synthase (CBS) deficiency may also have elevated plasma methionine concentrations. Treatment with Cystadane may further increase methionine concentrations due to the remethylation of homocysteine to methionine. Cerebral edema has been reported in patients with hypermethioninemia, including a few patients treated with Cystadane. Plasma methionine concentrations should be monitored in patients with CBS deficiency. Plasma methionine concentrations should be kept below 1,000 umol/L through dietary modification and, if necessary, a reduction of Cystadane dose.

For more Drug Warnings (Complete) data for BETAINE (11 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Human drugs -> Other alimentary tract and metabolism products -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Flavoring Agents -> JECFA Flavorings Index

FLAVOURING_AGENT; -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Cosmetics -> Antistatic; Viscosity controlling

Methods of Manufacturing

General Manufacturing Information

Methanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt: ACTIVE

Analytic Laboratory Methods

Analyte: betaine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /betaine hydrochloride/

Analyte: betaine hydrochloride; matrix: chemical identification; procedure: visual reaction (white, curdy precipitate) with silver nitrate (Chloride test) /betaine hydrochloride/

Analyte: betaine hydrochloride; matrix: chemical purity; procedure: dissolution in glacial acetic acid; addition of mercuric acetate and crystal violet indicator; titration with perchloric acid to a green endpoint /betaine hydrochloride/

Clinical Laboratory Methods

Storage Conditions

Interactions

The prophylactic efficiency of taurine or betaine pretreatment for the prevention of peroxidative changes induced by lipopolysaccharide treatment in the rat liver was investigated ... Lipopolysaccharide (10 mg/kg intraperitoneally) was given to rats pretreated with taurine (1.5%, w/v) or betaine (1.5%, w/v) in drinking water for 4 weeks and plasma transaminase activities as well as hepatic malondialdehyde, diene conjugate (DC), glutathione, alpha-tocopherol and ascorbic acid levels, and superoxide dismutase (SOD) and glutathione peroxidase activities were determined ... Significant increases in plasma transaminase activities and hepatic malondialdehyde and DC levels and decreases in hepatic glutathione and alpha-tocopherol levels and SOD and glutathione peroxidase activities were observed 6 h after lipopolysaccharide treatment. This treatment did not alter ascorbic acid levels in the liver compared with controls. Taurine or betaine pretreatment in lipopolysaccharide-injected rats caused significant decreases in plasma transaminase activities and hepatic malondialdehyde and DC levels, and significant increases in glutathione and alpha-tocopherol (not betaine) levels without changing ascorbic acid levels and SOD and glutathione peroxidase activities in the liver ... /According to the authors/ taurine or betaine pretreatment was effective in the prevention of lipopolysaccharide-induced hepatotoxicity and prooxidant status.

Concomitant use of betaine and folic acid may be additive with regard to the possible lowering of serum homocysteine levels.

... Remethylation of homocysteine to methionine can occur through either the folate-dependent methionine synthase pathway or the betaine-dependent betaine-homocysteine methyltransferase pathway. The relevance of betaine as a determinant of fasting total homocysteine (tHcy) is not known, nor is it known how the 2 remethylation pathways are interrelated ... The objectives of the study were to examine the relation between plasma betaine concentration and fasting plasma tHcy concentrations and to assess the effect of folic acid supplementation on betaine concentrations in healthy subjects ... A double-blind randomized trial of 6 incremental daily doses of folic acid (50-800 ug/day) or placebo was carried out in 308 Dutch men and postmenopausal women (aged 50 to 75 yr). Fasted blood concentrations of tHcy, betaine, choline, dimethylglycine, and folate were measured at baseline and after 12 wk of vitamin supplementation ... Concentrations of tHcy were inversely related to the betaine concentration (r = -0.17, P < 0.01), and the association was independent of age, sex, and serum concentrations of folate, creatinine, and cobalamin. Folic acid supplementation increased betaine concentration in a dose-dependent manner (P for trend = 0.018); the maximum increase (15%) was obtained at daily doses of 400 to 800 ug/day ... /The authors condluded/ the plasma betaine concentration is a significant determinant of fasting tHcy concentrations in healthy humans. Folic acid supplementation increases the betaine concentration, which indicates that the 2 remethylation pathways are interrelated.

Dates

2: Halavaty AS, Rich RL, Chen C, Joo JC, Minasov G, Dubrovska I, Winsor JR, Myszka DG, Duban M, Shuvalova L, Yakunin AF, Anderson WF. Structural and functional analysis of betaine aldehyde dehydrogenase from Staphylococcus aureus. Acta Crystallogr D Biol Crystallogr. 2015 May;71(Pt 5):1159-75. doi: 10.1107/S1399004715004228. Epub 2015 Apr 25. PubMed PMID: 25945581; PubMed Central PMCID: PMC4427200.

3: Hedemann MS, Theil PK, Lærke HN, Bach Knudsen KE. Distinct difference in absorption pattern in pigs of betaine provided as a supplement or present naturally in cereal dietary fiber. J Agric Food Chem. 2015 Mar 18;63(10):2725-33. doi: 10.1021/jf506024v. Epub 2015 Mar 5. PubMed PMID: 25716171.

4: Pekkinen J, Rosa-Sibakov N, Micard V, Keski-Rahkonen P, Lehtonen M, Poutanen K, Mykkänen H, Hanhineva K. Amino acid-derived betaines dominate as urinary markers for rye bran intake in mice fed high-fat diet--A nontargeted metabolomics study. Mol Nutr Food Res. 2015 Aug;59(8):1550-62. doi: 10.1002/mnfr.201500066. Epub 2015 May 28. PubMed PMID: 25944556.

5: Ross AB, Zangger A, Guiraud SP. Cereal foods are the major source of betaine in the Western diet--analysis of betaine and free choline in cereal foods and updated assessments of betaine intake. Food Chem. 2014 Feb 15;145:859-65. doi: 10.1016/j.foodchem.2013.08.122. Epub 2013 Sep 7. PubMed PMID: 24128557.

6: MacKinnon SL, Craft C. Analysis of Betaines from Marine Algae Using LC-MS-MS. Methods Mol Biol. 2015;1308:267-75. doi: 10.1007/978-1-4939-2684-8_17. PubMed PMID: 26108512.

7: Keaveney EM, Price RK, Hamill LL, Wallace JM, McNulty H, Ward M, Strain JJ, Ueland PM, Molloy AM, Piironen V, von Reding W, Shewry PR, Ward JL, Welch RW. Postprandial plasma betaine and other methyl donor-related responses after consumption of minimally processed wheat bran or wheat aleurone, or wheat aleurone incorporated into bread. Br J Nutr. 2015 Feb 14;113(3):445-53. doi: 10.1017/S0007114514003778. Epub 2015 Jan 13. PubMed PMID: 25585164.

8: Nagata C, Wada K, Tamura T, Konishi K, Kawachi T, Tsuji M, Nakamura K. Choline and Betaine Intakes Are Not Associated with Cardiovascular Disease Mortality Risk in Japanese Men and Women. J Nutr. 2015 Aug;145(8):1787-92. doi: 10.3945/jn.114.209296. Epub 2015 Jun 10. PubMed PMID: 26063062.

9: Lever M, McEntyre CJ, George PM, Slow S, Elmslie JL, Lunt H, Chambers ST, Parry-Strong A, Krebs JD. Extreme urinary betaine losses in type 2 diabetes combined with bezafibrate treatment are associated with losses of dimethylglycine and choline but not with increased losses of other osmolytes. Cardiovasc Drugs Ther. 2014 Oct;28(5):459-68. doi: 10.1007/s10557-014-6542-9. PubMed PMID: 25060556.

10: Wang LJ, Zhang HW, Zhou JY, Liu Y, Yang Y, Chen XL, Zhu CH, Zheng RD, Ling WH, Zhu HL. Betaine attenuates hepatic steatosis by reducing methylation of the MTTP promoter and elevating genomic methylation in mice fed a high-fat diet. J Nutr Biochem. 2014 Mar;25(3):329-36. doi: 10.1016/j.jnutbio.2013.11.007. Epub 2013 Dec 3. PubMed PMID: 24456734.

11: Liebeke M, Bundy JG. Biochemical diversity of betaines in earthworms. Biochem Biophys Res Commun. 2013 Jan 25;430(4):1306-11. doi: 10.1016/j.bbrc.2012.12.049. Epub 2012 Dec 19. PubMed PMID: 23261439.

12: Hagar H, Al Malki W. Betaine supplementation protects against renal injury induced by cadmium intoxication in rats: role of oxidative stress and caspase-3. Environ Toxicol Pharmacol. 2014 Mar;37(2):803-11. doi: 10.1016/j.etap.2014.02.013. Epub 2014 Feb 23. PubMed PMID: 24632105.

13: Kempson SA, Vovor-Dassu K, Day C. Betaine transport in kidney and liver: use of betaine in liver injury. Cell Physiol Biochem. 2013;32(7):32-40. doi: 10.1159/000356622. Epub 2013 Dec 18. Review. PubMed PMID: 24429813.

14: Lee EJ, An D, Nguyen CT, Patil BS, Kim J, Yoo KS. Betalain and betaine composition of greenhouse- or field-produced beetroot ( Beta vulgaris L.) and inhibition of HepG2 cell proliferation. J Agric Food Chem. 2014 Feb 12;62(6):1324-31. doi: 10.1021/jf404648u. Epub 2014 Feb 3. PubMed PMID: 24467616.

15: Zheng P, Liu J, Mai S, Yuan Y, Wang Y, Dai G. Regulation of signal transducer and activator of transcription 3 and apoptotic pathways by betaine attenuates isoproterenol-induced acute myocardial injury in rats. Hum Exp Toxicol. 2015 May;34(5):538-47. doi: 10.1177/0960327114543936. Epub 2014 Jul 30. PubMed PMID: 25080425.

16: Dou X, Xia Y, Chen J, Qian Y, Li S, Zhang X, Song Z. Rectification of impaired adipose tissue methylation status and lipolytic response contributes to hepatoprotective effect of betaine in a mouse model of alcoholic liver disease. Br J Pharmacol. 2014 Sep;171(17):4073-86. doi: 10.1111/bph.12765. Epub 2014 Jul 2. PubMed PMID: 24819676; PubMed Central PMCID: PMC4243980.

17: Liu Y, Han F, Sun L, Lu J, Wang Q, Sugiyama K, Huang Z. [Betaine-enriched beet suppresses hyperhomocysteinemia induced by choline deficiency in rats]. Wei Sheng Yan Jiu. 2015 Mar;44(2):279-83. Chinese. PubMed PMID: 25997234.

18: Nakagawa Y, Takagi K, Genjima R, Koumoto K. Significance of anionic functional group in betaine-type metabolite analogs on the facilitation of enzyme reactions. Bioprocess Biosyst Eng. 2015 Sep;38(9):1811-7. doi: 10.1007/s00449-015-1422-7. Epub 2015 May 30. PubMed PMID: 26025639.

19: Fang S, Niu Y, Zhang W, Zhang Y, Yu L, Zhang Y, Li X. Liposome-like nanocapsules of dual drug-tailed betaine for cancer therapy. Int J Pharm. 2015 Sep 30;493(1-2):460-5. doi: 10.1016/j.ijpharm.2015.08.006. Epub 2015 Aug 6. PubMed PMID: 26256150.

20: Day CR, Kempson SA. Betaine chemistry, roles, and potential use in liver disease. Biochim Biophys Acta. 2016 Jun;1860(6):1098-106. doi: 10.1016/j.bbagen.2016.02.001. Epub 2016 Feb 2. Review. PubMed PMID: 26850693.